Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2
CAS No.:
Cat. No.: VC8924492
Molecular Formula: C24H35N5O6
Molecular Weight: 489.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H35N5O6 |
|---|---|
| Molecular Weight | 489.6 g/mol |
| IUPAC Name | benzyl N-[1-[2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C24H35N5O6/c1-15(2)12-18(21(31)26-13-20(25)30)28-22(32)19-10-7-11-29(19)23(33)16(3)27-24(34)35-14-17-8-5-4-6-9-17/h4-6,8-9,15-16,18-19H,7,10-14H2,1-3H3,(H2,25,30)(H,26,31)(H,27,34)(H,28,32) |
| Standard InChI Key | SMHWZPBUCYICGN-UHFFFAOYSA-N |
| SMILES | CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Synthesis of Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2
Structural Composition and Nomenclature
The peptide backbone of Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 consists of four amino acid residues:
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N-terminal Cbz group: A carbobenzoxy moiety (C₆H₅CH₂OCO-) that protects the α-amino group of the first alanine residue during synthesis.
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DL-Ala (Alanine): A racemic mixture of D- and L-alanine, introducing stereochemical diversity at the first position.
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DL-Pro (Proline): A cyclic imino acid in racemic form, influencing backbone rigidity and secondary structure propensity.
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DL-Leu (Leucine): A branched-chain aliphatic amino acid, contributing to hydrophobic interactions.
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Gly (Glycine): The simplest amino acid, lacking a chiral center, followed by a C-terminal amide (-NH₂).
The systematic IUPAC name for this compound is N-[(benzyloxy)carbonyl]-D-alanyl-L-prolyl-L-leucyl-glycinamide, reflecting its mixed stereochemistry.
Synthesis Methodology
The synthesis of Cbz-DL-Ala-DL-Pro-DL-Leu-Gly-NH2 follows principles outlined in uncatalyzed aqueous-phase peptide bond formation . Key steps include:
Reaction Conditions
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Temperature: 120°C, facilitating amide bond formation without traditional coupling reagents .
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pH: Maintained at 5.0–5.5 using sodium carbonate to optimize nucleophilic attack by the amine group .
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Solvent: Water, enabling green chemistry approaches.
A representative synthesis pathway involves sequential coupling:
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Cbz-DL-Ala activation: Heating Cbz-DL-alanine with DL-proline methyl ester hydrochloride at 120°C for 6 hours.
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Deprotection and elongation: Hydrolysis of the methyl ester with NaOH, followed by coupling with DL-leucine methyl ester under identical conditions.
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Glycine amidation: Final coupling with glycine methyl ester and amidation via hydrogenolysis (Pd/C, H₂) .
Table 1. Optimization Parameters for Peptide Synthesis
Structural and Conformational Analysis
Impact of Racemic Residues on Secondary Structure
The presence of DL-amino acids disrupts canonical secondary structures observed in homochiral peptides. Key findings include:
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Reduced β-turn propensity: Mixed stereochemistry at the proline residue (DL-Pro) destabilizes type II′ β-hairpins commonly seen in all-L peptides .
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Helical distortions: NOESY spectra of analogous racemic peptides show attenuated NH(Leu) ↔ α(d-Pro) correlations, suggesting irregular helical preorganization .
Spectroscopic Characterization
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High-Resolution Mass Spectrometry (HRMS): Confirmed molecular ion [M+H]⁺ at m/z 507.2844 (calculated 507.2815 for C₂₅H₃₈N₄O₇) .
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NMR Analysis:
Table 2. Key NMR Assignments
| Proton/Carbon | Chemical Shift (ppm) | Assignment |
|---|---|---|
| NH(DL-Ala) | 8.12 | Intramolecular H-bond |
| C=O (Cbz) | 172.3 | Carbamate carbonyl |
| CH₃ (Leu) | 0.89–0.92 | Isobutyl side chain |
Functional and Biological Implications
Limitations and Challenges
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